3,5-Diiodo-2-methoxyphenylboronic acid
Overview
Description
3,5-Diiodo-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BI2O3 and a molecular weight of 403.75 g/mol. This compound features a boronic acid functional group (B(OH)2) attached to a phenyl ring substituted with two iodine atoms at positions 3 and 5, and a methoxy group at position 2. It is primarily used in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties.
Mechanism of Action
Target of Action
3,5-Diiodo-2-methoxyphenylboronic acid is a crucial precursor in the synthesis of novel boron-containing pharmaceutical agents . These agents are designed to target specific proteins or enzymes involved in disease processes .
Mode of Action
This allows them to modulate the activity of target proteins or enzymes.
Biochemical Pathways
Boronic acids are frequently used in suzuki-miyaura couplings, a powerful carbon-carbon bond-forming reaction for creating complex organic molecules. This suggests that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
It has been suggested that this compound exhibits potential antitumor and antibacterial activities , making it a promising candidate for therapeutic interventions against cancer and microbial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, exposure to dust and aerosols should be avoided
Biochemical Analysis
Cellular Effects
It has been reported that this compound exhibits antibacterial and antibiofilm activity . It has minimum inhibitory concentrations of 100 μg/mL for the planktonic cell growth and prevents biofilm formation in a dose-dependent manner .
Temporal Effects in Laboratory Settings
It’s known that this compound has a melting point of 140-144 °C (dec.) and should be stored at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-2-methoxyphenylboronic acid typically involves the iodination of 2-methoxyphenylboronic acid. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce iodine atoms at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodo-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with halides or pseudohalides.
Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while the boronic acid group can be reduced to form boranes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Products: Compounds with various functional groups replacing the iodine atoms.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Oxidation Products: Aldehydes or carboxylic acids from the oxidation of the methoxy group.
Scientific Research Applications
Chemistry: 3,5-Diiodo-2-methoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: In biological research, this compound can be used to synthesize boron-containing molecules that interact with specific proteins or enzymes, aiding in the study of biological pathways and mechanisms.
Medicine: The compound’s unique structure allows it to be used in drug discovery and development. The methoxy group enhances solubility, while the iodine atoms can be used for radiolabeling in imaging techniques.
Industry: In material science, this compound is explored for its potential in creating novel materials with specific electronic or luminescent properties.
Comparison with Similar Compounds
2-Methoxyphenylboronic acid: Lacks the iodine substitutions, making it less reactive in certain substitution reactions.
3,5-Dibromo-2-methoxyphenylboronic acid: Similar structure but with bromine atoms, which are less reactive than iodine.
3,5-Diiodo-4-methoxyphenylboronic acid: Similar but with the methoxy group at a different position, affecting its reactivity and solubility.
Uniqueness: 3,5-Diiodo-2-methoxyphenylboronic acid is unique due to the combination of the boronic acid group, methoxy group, and iodine atoms, which together provide a versatile platform for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
(3,5-diiodo-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BI2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXUCKYNVDXHBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)I)I)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BI2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584797 | |
Record name | (3,5-Diiodo-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-59-7 | |
Record name | (3,5-Diiodo-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1072951-59-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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